molecular formula C19H24N2O2 B2720884 N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide CAS No. 1421514-18-2

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

Cat. No.: B2720884
CAS No.: 1421514-18-2
M. Wt: 312.413
InChI Key: BXTRQSGXZUQWJK-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities

Scientific Research Applications

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible interactions with biological targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities , indicating that they may influence multiple biochemical pathways.

Result of Action

Given the broad range of pharmaceutical applications of piperidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions would likely involve further exploration of the compound’s synthesis, characterization, and biological activity. This could include studies to optimize its synthesis, detailed structural analyses, and biological assays to identify its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with N-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding naphthoic acid derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide
  • N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopropanecarboxamide
  • N-(2-methoxyethyl)-N-(1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl)acetamide

Uniqueness

N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide is unique due to its specific structural features, such as the presence of the naphthamide moiety and the methoxyethyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-14-13-21-11-9-16(10-12-21)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTRQSGXZUQWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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